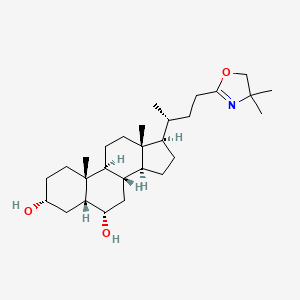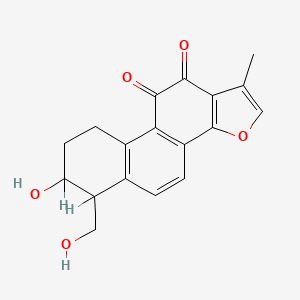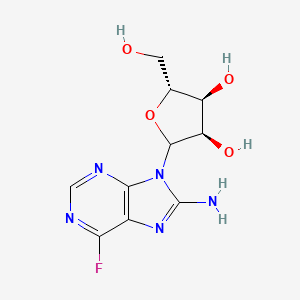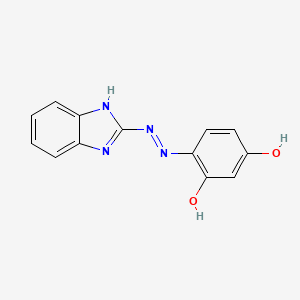
Angoline
Vue d'ensemble
Description
L’angoline est un alcaloïde benzophénanthridine isolé des racines de Zanthoxylum nitidum (Roxb.) DC. Elle est connue pour son inhibition puissante et sélective de la voie de signalisation IL-6/STAT3, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
Angoline has several scientific research applications, including:
Mécanisme D'action
L’angoline exerce ses effets en inhibant sélectivement la voie de signalisation IL-6/STAT3. Elle inhibe la phosphorylation de STAT3 et l’expression de son gène cible, conduisant à l’inhibition de la croissance des cellules cancéreuses humaines dont STAT3 est activé de manière constitutive . Ce mécanisme fait de l’this compound une piste prometteuse pour le développement d’agents anticancéreux ciblant la voie de signalisation STAT3 .
Composés similaires :
Chélérythrine : Un autre alcaloïde benzophénanthridine connu pour ses activités biologiques, y compris l’inhibition de la protéine kinase C (PKC).
Unicité de l’this compound : L’inhibition sélective de la voie de signalisation IL-6/STAT3 par l’this compound la différencie des autres alcaloïdes benzophénanthridine. Sa capacité à inhiber la phosphorylation de STAT3 et l’expression des gènes cibles en fait un candidat unique et prometteur pour la thérapie anticancéreuse .
Analyse Biochimique
Biochemical Properties
Angoline plays a crucial role in biochemical reactions, particularly in the inhibition of the IL6/STAT3 signaling pathway. It inhibits STAT3 phosphorylation and its target gene expression, thereby impeding cancer cell proliferation . This compound interacts with various enzymes and proteins, including STAT3, STAT1, and NF-κB, although it exhibits selective inhibition primarily towards STAT3 with an IC50 of 11.56 μM .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of cancer cells such as MDA-MB-231, H4, and HepG2 by affecting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting STAT3 phosphorylation, this compound disrupts the downstream signaling cascade, leading to reduced expression of genes involved in cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of the IL6/STAT3 signaling pathway. It binds to STAT3, preventing its phosphorylation and subsequent activation. This inhibition leads to a decrease in the expression of STAT3 target genes, which are crucial for cell proliferation and survival . Additionally, this compound does not inhibit protein kinase C, distinguishing it from other benzophenanthridine alkaloids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound remains stable under standard storage conditions (4°C, protected from light) and exhibits consistent inhibitory effects on STAT3 phosphorylation over extended periods . Long-term studies have shown that this compound maintains its efficacy in inhibiting cancer cell proliferation without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits STAT3 phosphorylation and cancer cell proliferation. At higher doses, potential toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the IL6/STAT3 signaling pathway. It interacts with enzymes and cofactors that regulate STAT3 phosphorylation and gene expression . By inhibiting STAT3, this compound affects metabolic flux and metabolite levels, leading to altered cellular metabolism and reduced cancer cell proliferation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that this compound reaches its target sites to exert its inhibitory effects on STAT3 phosphorylation .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound effectively inhibits STAT3 phosphorylation and disrupts the downstream signaling cascade .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L’angoline peut être synthétisée par fractionnement bioguidé des extraits de méthanol de Zanthoxylum nitidum à l’aide d’un test de reporter de gène sensible à STAT3
Méthodes de production industrielle : Actuellement, il existe peu d’informations sur les méthodes de production industrielle à grande échelle de l’this compound. La plupart des données disponibles portent sur la synthèse à l’échelle du laboratoire et l’isolement à partir de sources naturelles .
Analyse Des Réactions Chimiques
Types de réactions : L’angoline subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydée dans des conditions spécifiques, bien que les mécanismes réactionnels détaillés ne soient pas largement documentés.
Réduction : Les réactions de réduction impliquant l’this compound sont moins courantes et mal étudiées.
Substitution : L’this compound peut participer à des réactions de substitution, en particulier impliquant ses groupes méthoxy et hydroxyle.
Réactifs et conditions courantes : Les réactifs couramment utilisés dans les réactions avec l’this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions spécifiques dépendent de la réaction et du produit souhaités .
Principaux produits : Les principaux produits formés à partir de réactions impliquant l’this compound dépendent du type de réaction. Par exemple, l’oxydation peut produire différents dérivés oxydés, tandis que les réactions de substitution peuvent produire divers dérivés benzophénanthridine substitués .
4. Applications de la recherche scientifique
L’this compound a plusieurs applications de recherche scientifique, notamment :
Comparaison Avec Des Composés Similaires
Chelerythrine: Another benzophenanthridine alkaloid known for its biological activities, including inhibition of protein kinase C (PKC).
Sanguinarine: A related alkaloid with similar structural features and biological activities, including anti-cancer properties.
Uniqueness of Angoline: this compound’s selective inhibition of the IL-6/STAT3 signaling pathway sets it apart from other benzophenanthridine alkaloids. Its ability to inhibit STAT3 phosphorylation and target gene expression makes it a unique and promising candidate for cancer therapy .
Propriétés
IUPAC Name |
1,2,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-23-20-14(6-5-12-9-17-18(10-15(12)20)28-11-27-17)13-7-8-16(24-2)21(25-3)19(13)22(23)26-4/h5-10,22H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWAKZBZWYHYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943391 | |
| Record name | 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21080-31-9 | |
| Record name | 12,13-Dihydro-1,2,13-trimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21080-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Angoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







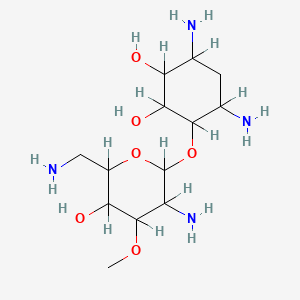
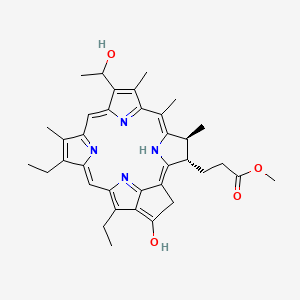
![2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid](/img/structure/B1218814.png)
